Perflubron
Overview
Description
Perflubron, also known as perfluorooctyl bromide, is a contrast agent used in medical imaging . It helps provide a clear picture during procedures like magnetic resonance imaging (MRI), computer tomography, and sonography . It’s also being developed as an intravascular oxygen carrier designed to augment oxygen delivery in surgical patients .
Molecular Structure Analysis
Perflubron has a molecular formula of C8BrF17 . Its structure includes a large bromine atom which is positively polarized by the inductively electron-withdrawing perfluorooctyl chain .Physical And Chemical Properties Analysis
Perflubron has a molar mass of 498.965 g/mol and a density of 1.93 g/cm^3 . It has a melting point of 6 °C and a boiling point of 142 °C .Scientific Research Applications
Oxidative Damage Attenuation
Perflubron demonstrates a capability to protect against oxidative damage in both biological and nonbiological systems. This property is independent of its anti-inflammatory properties. In studies, perflubron showed a significant reduction in oxidative stress in cell cultures and lessened oxidative damage to linoleic acid, indicating its potential in mitigating oxidative injury (Rotta et al., 2003).
Ultrasound and CT Imaging Enhancement
Perflubron is effective as an ultrasound and computed tomography (CT) contrast agent. It enhances the echogenicity of flowing blood, improving visibility in imaging studies. This property is valuable in medical diagnostics, particularly in imaging vascular structures (André et al., 1993).
MR Imaging for Crohn's Disease
In the field of magnetic resonance (MR) imaging, particularly for patients with Crohn's disease, perflubron serves as an effective oral contrast agent. It has been shown to improve the clarity of bowel wall visualization, aiding in the assessment of gastrointestinal conditions (Anderson et al., 1994).
Vitreoretinal Surgery Applications
Perflubron is used in vitreoretinal surgery as a vitreous substitute. Studies indicate its safety for intraocular use, both intraoperatively and for longer terms. Its properties allow for efficient manipulation during vitreoretinal procedures, showing potential in ophthalmological surgeries (Flores-Aguilar et al., 1995).
CT Angiography
In CT angiography, perflubron has been used as a blood pool contrast agent. It enables the visualization of vascular structures, which is crucial for diagnosing and planning treatment for vascular diseases. This application shows its versatility in enhancing imaging capabilities for medical diagnostics (Fruman et al., 1994).
Liquid Ventilation
Perflubron is significant in liquid ventilation applications, particularly for treating respiratory distress syndromes. It improves gas exchange and lung compliance in various models of respiratory failure, indicating its potential as a therapeutic tool in critical care settings (Day & Gedeit, 1998).
Gene Therapy
In gene therapy research, particularly for lung diseases, perflubron enhances gene expression when used in conjunction with intratracheal administration of vectors. This application opens new possibilities in the field of molecular therapy and gene delivery systems (Weiss et al., 2002).
Lymph Node Imaging
Perflubron emulsion has been developed to enhance lymph nodes on CT images. This application is particularly useful in oncology for detecting lymph node metastases and for surgical planning (Hanna et al., 1994).
Anti-Inflammatory Effects in Respiratory Conditions
Perflubron shows anti-inflammatory effects in the alveolar environment, reducing the inflammatory response in trauma patients with respiratory distress. This property is crucial for managing patients in critical care and for understanding the pathophysiology of respiratory diseases (Croce et al., 1997).
Future Directions
Perflubron and other perfluorocarbons are being explored for various biological applications beyond their use as contrast agents . For instance, they’re being investigated for use in liquid breathing in premature infants with respiratory distress , and as oxygen carriers to reduce the need for blood transfusions . These areas represent promising future directions for Perflubron.
properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8BrF17/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWWXOGTJWMJHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrC8F17, C8BrF17 | |
Record name | Octane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046560 | |
Record name | 1-Bromoheptadecafluorooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Perflubron emulsion (Oxygent) maintains hemodynamic stability during major surgery, thereby potentially reducing or avoiding intraoperative transfusions of donor blood in major surgery.Perflubron emulsion has ability to enable patients to be physiologically stable and safe at lower intraoperative Hb levels. | |
Record name | Perflubron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05791 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Perflubron | |
CAS RN |
423-55-2 | |
Record name | Perfluorooctyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=423-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perflubron [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perflubron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05791 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-Bromoheptadecafluorooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PERFLUBRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1D0Q7R4D9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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